methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate
Brand Name: Vulcanchem
CAS No.: 318284-53-6
VCID: VC6193475
InChI: InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-6-3-2-4-7-12)10-21-26-11-13-14(19)8-5-9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23)/b21-10+
SMILES: COC(=O)C(C=NOCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=CC=CC=C2
Molecular Formula: C18H16Cl2N2O4
Molecular Weight: 395.24

methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate

CAS No.: 318284-53-6

Cat. No.: VC6193475

Molecular Formula: C18H16Cl2N2O4

Molecular Weight: 395.24

* For research use only. Not for human or veterinary use.

methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate - 318284-53-6

Specification

CAS No. 318284-53-6
Molecular Formula C18H16Cl2N2O4
Molecular Weight 395.24
IUPAC Name methyl (3E)-2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate
Standard InChI InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-6-3-2-4-7-12)10-21-26-11-13-14(19)8-5-9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23)/b21-10+
Standard InChI Key PBHSIXKXNKXLIX-UFFVCSGVSA-N
SMILES COC(=O)C(C=NOCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, methyl (3E)-2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate, reflects its hybrid structure combining aromatic, amide, and imino functionalities. The E-configuration of the imino group (C=N) is critical for its stereochemical stability . Key structural components include:

  • A 2,6-dichlorophenyl moiety linked via a methoxyimino group.

  • A benzamido group at the second carbon of the propanoate backbone.

  • A methyl ester terminus facilitating solubility in organic solvents.

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS No.318284-53-6
Molecular FormulaC₁₈H₁₆Cl₂N₂O₄
Molecular Weight395.24 g/mol
IUPAC NameMethyl (3E)-2-benzamido-3-[(2,6-dichlorobenzyl)oxyimino]propanoate
SMILESCOC(=O)C(C=NOCC1=C(C=CC=C1Cl)Cl)NC(=O)C2=CC=CC=C2
InChI KeyPBHSIXKXNKXLIX-UFFVCSGVSA-N

Physicochemical Properties

Synthetic Methodologies

General Synthesis Strategy

The synthesis involves multi-step organic reactions, typically proceeding via:

  • Formation of the imino ether: Condensation of 2,6-dichlorobenzyl hydroxylamine with a ketone or aldehyde precursor.

  • Amidation: Coupling of the intermediate with benzoyl chloride or a benzamide derivative.

  • Esterification: Introduction of the methyl ester group via acid-catalyzed methanolysis .

Table 2: Hypothetical Synthetic Pathway

StepReaction TypeReagents/ConditionsIntermediate
1CondensationNH₂OCH₂(2,6-Cl₂C₆H₃), ketoneImine ether formation
2Nucleophilic acyl substitutionBenzoyl chloride, baseAmide bond formation
3EsterificationMethanol, H⁺ catalystMethyl ester installation

Optimization Challenges

Yield optimization requires precise control over stereochemistry (to favor the E-isomer) and purification via column chromatography or recrystallization . Side reactions, such as oxime tautomerization or ester hydrolysis, necessitate anhydrous conditions and low temperatures.

Analytical Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Expected signals include:

    • Aromatic protons (δ 7.2–8.1 ppm, multiplet) from the dichlorophenyl and benzamido groups.

    • Methoxy protons (δ 3.7–3.9 ppm, singlet).

    • Imine proton (δ 8.3–8.5 ppm, singlet).

  • ¹³C NMR: Carbonyl carbons (C=O) resonate at δ 165–175 ppm, while the imino carbon (C=N) appears near δ 150 ppm .

Mass Spectrometry (MS):

  • ESI-MS predicts a molecular ion peak at m/z 395.24 (M⁺), with fragmentation patterns arising from cleavage of the ester and amide bonds.

Infrared (IR) Spectroscopy:

  • Strong absorptions for C=O (ester: ~1740 cm⁻¹; amide: ~1650 cm⁻¹) and C=N (∼1600 cm⁻¹) .

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